molecular formula C18H14FN3OS B2631863 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-00-1

4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2631863
CAS No.: 392254-00-1
M. Wt: 339.39
InChI Key: AZKFWUSEIMGHSF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated synthetic organic compound designed for research applications. This molecule is characterized by a fused dihydrothieno[3,4-c]pyrazole core structure, which is substituted at the 2-position with a phenyl group and at the 3-position by a 4-fluorobenzamide moiety. The integration of the fluorinated benzamide group is a feature of significant research interest, as such derivatives are frequently investigated for their enhanced potential in biological interactions and improved metabolic stability . The core structural motif of this compound places it within a class of molecules known to exhibit a diverse and promising range of pharmacological activities in preclinical research. Pyrazole-based scaffolds, in particular, are recognized as privileged structures in medicinal chemistry and are extensively studied for their potential as anti-inflammatory and anticancer agents . Specifically, derivatives incorporating a 4-fluorobenzamide group have been identified in scientific literature as promising candidates with notable anti-inflammatory and analgesic properties, demonstrating enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity in research models . The presence of the thienopyrazole system contributes a rigid, planar geometry that may favor specific interactions with biological targets. This product is provided for non-human research applications only. It is intended for use in controlled laboratory settings for in-vitro studies. It is not certified for diagnostic, therapeutic, or any human or veterinary use, and it has not been approved by the FDA or any other regulatory agency for the prevention, treatment, or cure of medical conditions. Any form of bodily introduction into humans or animals is strictly prohibited by law. Researchers should adhere to all applicable safety guidelines and handle the compound responsibly.

Properties

IUPAC Name

4-fluoro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFWUSEIMGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and hydrazine derivatives, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thieno[3,4-c]pyrazole intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Fluorobenzamide Formation: The final step involves the coupling of the thieno[3,4-c]pyrazole-phenyl intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4-Bromo Analog () Thieno[3,4-c]pyrazol-3-yl Acetamide ()
Molecular Formula C₁₉H₁₅FN₃OS C₁₉H₁₅BrN₃O₂S C₁₀H₁₀N₄OS
Substituents 4-Fluoro, 2-phenyl 4-Bromo, 2-(4-methylphenyl), 5-oxo Acetamide, no fused benzamide
Key IR Bands (cm⁻¹) C=O: ~1663–1682; νC-F: ~1100–1250 C=O: ~1663–1682; No νC-F C=O: ~1680–1700; νN-H: ~3150–3319
logP (Estimated) 3.2 4.1 1.8

Biological Activity

Chemical Structure and Properties

Chemical Name : 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Molecular Formula : C18H17FN2S
Molecular Weight : 314.40 g/mol
CAS Number : Not readily available in the provided sources.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF73.79Inhibition of cell proliferation
Compound BHep-23.25Induction of apoptosis
Compound CA54926.00Autophagy without apoptosis

These findings suggest that 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , due to its structural similarities, may also exhibit significant anticancer activity.

Anti-inflammatory Effects

In addition to its anticancer potential, compounds containing the thieno[3,4-c]pyrazole moiety have shown promise as anti-inflammatory agents. Studies have demonstrated that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A recent case study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anti-inflammatory effects in vitro. The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

The mechanisms through which 4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its biological effects are likely multifaceted:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cytokine Modulation : By affecting cytokine release, it may help in reducing inflammation.

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